molecular formula C18H25NO B1614319 Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone CAS No. 898775-24-1

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone

Cat. No.: B1614319
CAS No.: 898775-24-1
M. Wt: 271.4 g/mol
InChI Key: OOOGWHRYZIEDKE-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone is an organic compound with the molecular formula C18H25NO. It is known for its unique structure, which includes a cyclohexyl group, a pyrrolidinomethyl group, and a phenyl ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 2-(pyrrolidinomethyl)phenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality. The use of advanced analytical techniques like NMR and mass spectrometry ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Exhibits potent analgesic and anti-inflammatory effects, making it a candidate for pain and inflammation treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone exerts its effects involves interaction with specific molecular targets. In medicinal applications, it is believed to modulate pain and inflammation pathways by interacting with receptors in the nervous system. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of opioid receptors and inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .

Biological Activity

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H17NO\text{C}_{13}\text{H}_{17}\text{N}O

This compound contains a cyclohexyl ring, a phenyl group, and a pyrrolidinomethyl substituent, which contribute to its unique pharmacological properties.

The biological activity of this compound has been linked to several mechanisms:

  • Neuropeptide Y Y5 Receptor Antagonism : Research indicates that compounds with similar structures can act as antagonists at neuropeptide Y receptors, particularly the Y5 subtype. This antagonism has implications for obesity treatment by inhibiting appetite stimulation mediated by neuropeptide Y .
  • Oxidoreductase Modulation : Novel synthetic derivatives of phenyl ketones have shown the ability to modulate oxidoreductase activity, which is crucial in metabolic pathways. This modulation suggests potential applications in treating metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) .

In Vitro Studies

In vitro studies have demonstrated that this compound and its derivatives exhibit significant biological activity:

  • Cell Viability Assays : Compounds similar to this compound have shown EC50 values indicating strong potency against various cell lines. For instance, a related phenyl ketone derivative exhibited an EC50 value of 10.2 nM against HepG2 cells treated with palmitic acid, highlighting its potential in liver disease management .
CompoundEC50 Value (nM)Target
This compoundTBDNeuropeptide Y Y5 receptor
Phenyl ketone derivative 5f10.2NAFLD

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound. While specific in vivo data for this compound may be limited, related compounds have shown promising results in reducing triglyceride levels and improving metabolic profiles in animal models .

Case Studies

  • Obesity Management : A study highlighted the role of neuropeptide Y receptor antagonists in reducing food intake and body weight in rodent models, suggesting that this compound could be beneficial for obesity treatment through similar mechanisms .
  • NAFLD Treatment : A recent investigation into novel phenyl ketone derivatives demonstrated their ability to significantly lower cholesterol and triglyceride levels in HepG2 cells. The findings suggest that this compound may offer therapeutic benefits against NAFLD through its action on oxidoreductase enzymes .

Properties

IUPAC Name

cyclohexyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h4-5,10-11,15H,1-3,6-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOGWHRYZIEDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643679
Record name Cyclohexyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-24-1
Record name Cyclohexyl[2-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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